Metasilicic acid

Description

Structure

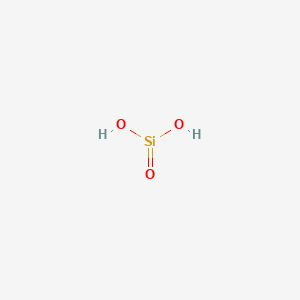

2D Structure

3D Structure

Properties

IUPAC Name |

dihydroxy(oxo)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O3Si/c1-4(2)3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJKVHSBPTUYDLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[Si](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2SiO3, H2O3Si | |

| Record name | silicic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silicic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30872499 | |

| Record name | Metasilicic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

78.099 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] Powder; [Sigma-Aldrich MSDS] | |

| Record name | Silicic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17270 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7699-41-4, 1343-98-2 | |

| Record name | Silicic acid (H2SiO3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7699-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silicic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001343982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metasilicic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007699414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H2SiO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Metasilicic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metasilicic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METASILICIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4OI8D3YOH1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what is the role of metasilicic acid in geochemistry

An In-depth Technical Guide on the Role of Metasilicic Acid in Geochemistry

Introduction

This compound (H₂SiO₃) and its more stable, monomeric form in aqueous solutions, orthosilicic acid (H₄SiO₄), are central to the Earth's geochemical processes.[1][2][3] Although this compound is often described as a hypothetical compound due to its tendency to polymerize in solution, it serves as a key intermediate in the vast cycling of silicon—the second most abundant element in the Earth's crust.[1][4] This guide provides a technical overview of the multifaceted role of silicic acids in geochemistry, focusing on their involvement in the silica cycle, mineral weathering, and biogeochemical processes. It is intended for researchers, scientists, and professionals in drug development who may encounter silica-based materials or processes.

Silicic acids are fundamental to the weathering of silicate rocks, the formation of secondary clay minerals, and the transport of silicon in natural water systems.[5] In marine and freshwater environments, silicic acid is an essential nutrient for silicifying organisms, such as diatoms, which play a crucial role in global carbon cycling.[1][6] The polymerization of silicic acid is also the foundational process for the formation of various silica-based materials, including silica gels and zeolites, which have widespread industrial applications.[1][5]

The Geochemical Silica Cycle

The silica cycle describes the biogeochemical transport of silicon through Earth's systems.[3] Silicic acid is the primary mobile form of silicon in this cycle. The cycle begins with the chemical weathering of silicate minerals on land, releasing silicic acid into rivers and groundwater.[3][6] Rivers then transport this dissolved silica to the oceans. In the marine environment, silicifying organisms, primarily diatoms, utilize silicic acid to construct their intricate cell walls, known as frustules, made of biogenic silica (opal).[1][3] Upon the death of these organisms, a portion of the biogenic silica dissolves back into silicic acid in the water column, while the remainder sinks and is buried in marine sediments, eventually re-entering the rock cycle over geological timescales.[3]

Role in Mineral Weathering

Chemical weathering of silicate minerals is a fundamental geochemical process that breaks down rocks at the Earth's surface, releasing constituent ions and forming secondary minerals. Silicic acid is a primary product of this process, particularly through hydrolysis and oxidation reactions.

Hydrolysis: This is a key reaction where water and acidic components, primarily carbonic acid (H₂CO₃) formed from atmospheric CO₂ dissolved in rainwater, react with silicate minerals. For example, the weathering of potassium feldspar (KAlSi₃O₈) produces kaolinite clay, potassium ions, and silicic acid.[7]

Oxidation: For ferromagnesian silicate minerals like olivine ((Fe,Mg)₂SiO₄), oxidation of iron is a critical weathering process. This reaction also releases silicic acid into the solution.[8]

These weathering processes are crucial for soil formation and influence the chemistry of natural waters.[9] The rate of silicate weathering also plays a significant role in long-term climate regulation by consuming atmospheric CO₂.[3]

| Mineral | Weathering Reaction | Products | Reference |

| Potassium Feldspar | 2KAlSi₃O₈ + 2H₂CO₃ + 9H₂O → Al₂Si₂O₅(OH)₄ + 2K⁺ + 2HCO₃⁻ + 4H₄SiO₄ | Kaolinite Clay, Potassium Ions, Bicarbonate, Silicic Acid | [7] |

| Anorthite (Plagioclase) | CaAl₂Si₂O₈ + 2H₂CO₃ + H₂O → Ca²⁺ + 2HCO₃⁻ + Al₂Si₂O₅(OH)₄ | Calcium Ions, Bicarbonate, Kaolinite Clay | [8] |

| Olivine (Forsterite) | Mg₂SiO₄ + 4H₂CO₃ → 2Mg²⁺ + 4HCO₃⁻ + H₄SiO₄ | Magnesium Ions, Bicarbonate, Silicic Acid | [8] |

| Olivine (Fayalite) | Fe₂SiO₄ + 4H₂CO₃ + O₂ → 2Fe₂O₃ (Hematite) + 4HCO₃⁻ + H₄SiO₄ | Hematite, Bicarbonate, Silicic Acid | [8] |

Physicochemical Properties and Polymerization

In aqueous solutions, silicic acid chemistry is dominated by orthosilicic acid (Si(OH)₄), a weak acid.[10] Its behavior is highly dependent on concentration, pH, and temperature. At concentrations below the solubility of amorphous silica (~2 mM at 25°C), it exists primarily as a monomer.[11] However, at higher concentrations, it undergoes polymerization (or condensation) to form dimers, trimers, and eventually larger polysilicic acids, which can lead to the formation of silica gel.[1][12] This polymerization involves the formation of siloxane (Si-O-Si) bonds.[12] The rate of polymerization is slowest around pH 2 and increases as the pH moves towards neutral and alkaline conditions.[12]

| Parameter | Value | Conditions | Reference |

| Solubility (Amorphous Silica) | ~100-140 mg/L (as SiO₂) | 25°C, pH < 9 | [11] |

| Solubility (Quartz) | ~6-11 mg/L (as SiO₂) | 25°C, pH < 9 | [11] |

| First Dissociation Constant (pKa₁) | ~9.5 - 9.8 | 25°C (for Si(OH)₄ ⇌ SiO(OH)₃⁻ + H⁺) | [10][12] |

| Second Dissociation Constant (pKa₂) | ~11.8 - 12.1 | 25°C (for SiO(OH)₃⁻ ⇌ SiO₂(OH)₂²⁻ + H⁺) | [11] |

| Riverine Concentration (Average) | ~158 µM-Si | Global discharge-weighted average | [3] |

References

- 1. Buy this compound | 63231-67-4 [smolecule.com]

- 2. Alkali–silica reaction - Wikipedia [en.wikipedia.org]

- 3. Silica cycle - Wikipedia [en.wikipedia.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. SILICIC ACID - Ataman Kimya [atamanchemicals.com]

- 6. BG - Reviews and syntheses: The biogeochemical cycle of silicon in the modern ocean [bg.copernicus.org]

- 7. fog.ccsf.edu [fog.ccsf.edu]

- 8. 5.2 Chemical Weathering — Physical Geology – 2nd Edition – ACC Physical Geology [pressbooks.ccconline.org]

- 9. mysite.science.uottawa.ca [mysite.science.uottawa.ca]

- 10. An overview of the fundamentals of the chemistry of silica with relevance to biosilicification and technological advances - PMC [pmc.ncbi.nlm.nih.gov]

- 11. inis.iaea.org [inis.iaea.org]

- 12. This compound|Research Grade|Supplier [benchchem.com]

understanding metasilicic acid polymerization mechanism

An In-depth Technical Guide to the Polymerization Mechanism of Metasilicic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms governing the polymerization of this compound (and its precursor, orthosilicic acid). It details the fundamental chemical processes, kinetic factors, and standard experimental protocols for characterization, offering valuable insights for professionals in materials science, chemistry, and pharmaceutical development where silica-based materials are pivotal.

The polymerization of silicic acid is not a single reaction but a multi-stage process that begins when the concentration of monosilicic acid, specifically orthosilicic acid (Si(OH)₄), exceeds the solubility limit of amorphous silica (typically around 100-150 ppm at 25°C).[1][2] The process transforms these simple monomers into a complex, cross-linked three-dimensional network, commonly known as a silica gel.[3][4] The primary mechanism can be segmented into three main stages:

-

Oligomerization and Nucleation: Monomeric silicic acid molecules condense to form dimers, trimers, and small cyclic oligomers.[1] This condensation reaction eliminates a water molecule for each new siloxane bond (Si-O-Si) formed. Once these oligomers reach a critical size, they serve as nuclei for further growth.[1]

-

Particle Growth: Additional monomers and small oligomers from the solution deposit onto the surface of the stable nuclei, causing the primary particles to grow.[5][6] This growth occurs via a monomer-addition process, leading to the formation of compact, spherical particles.[6]

-

Aggregation and Gelation: As the primary particles continue to grow and their concentration increases, they begin to collide and aggregate, forming branched chains.[2][7] Eventually, these chains interlink to form a continuous, three-dimensional network that spans the entire volume of the liquid, resulting in the formation of a gel.[2][3]

References

- 1. An overview of the fundamentals of the chemistry of silica with relevance to biosilicification and technological advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Silicic Acid Polymerization and SiO2 Nanoparticle Growth in Hydrothermal Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

Stability of Silicic Acids: A Technical Guide to Metasilicic vs. Orthosilicic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the relative stability of metasilicic acid (H₂SiO₃) and orthosilicic acid (H₄SiO₄). In aqueous environments, orthosilicic acid is the predominant and more stable monomeric form of silicic acid. This compound is generally considered a transient or hypothetical species, rapidly polymerizing or converting to the more stable orthosilicic acid. The stability of orthosilicic acid itself is concentration-dependent, readily undergoing polymerization at concentrations above its solubility limit. This guide details the chemical properties, polymerization kinetics, and experimental protocols for the characterization of these silicic acid species, presenting quantitative data to inform research and development in fields where silica chemistry is critical.

Introduction: The Speciation of Silicic Acid

Silicic acid is a general term for a family of chemical compounds containing silicon, oxygen, and hydrogen, with the generic formula [SiOₓ(OH)₄₋₂ₓ]ₙ.[1] The two most fundamental species are orthosilicic acid, the fully hydrated monomer, and this compound, a dehydrated form. Understanding the stability and interconversion of these species is crucial in various scientific disciplines, from geochemistry to pharmacology.

-

Orthosilicic Acid (H₄SiO₄ or Si(OH)₄): As the monomeric unit of silica, orthosilicic acid is the primary water-soluble and bioavailable form of silicon.[2] It is found in natural waters at low concentrations and is believed to be the form of silicon absorbed by plants.[2] However, its stability is limited, and at concentrations exceeding approximately 100-150 ppm, it undergoes spontaneous polymerization.[2][3]

-

This compound (H₂SiO₃): this compound is often described as a hypothetical or highly unstable compound in aqueous solutions.[4][5] It is prone to rapid polymerization, even at low concentrations, making its isolation and characterization challenging.[5] Theoretical studies suggest it can form from the dehydration of orthosilicic acid, but this process is difficult to control and typically proceeds to the formation of silica (SiO₂).[4]

Thermodynamic and Kinetic Stability

The stability of silicic acid species is governed by both thermodynamic and kinetic factors. While direct experimental thermodynamic data for this compound is scarce due to its transient nature, theoretical and computational studies provide insights into its relative stability.

Theoretical Stability: Ab initio and other computational studies have explored the formation and stability of silicic acid species. These studies indicate that the formation of orthosilicic acid from the reaction of silica with two water molecules is thermodynamically and kinetically more favorable than the formation of this compound from the reaction with a single water molecule.[4] The presence of explicit water molecules in simulations is crucial for stabilizing intermediates and transition states, favoring the formation of the fully hydrated orthosilicic acid.[4]

Kinetic Stability and Polymerization of Orthosilicic Acid: The primary determinant of orthosilicic acid stability in solution is its concentration. Above its solubility limit, it undergoes a series of condensation polymerization reactions to form dimers, trimers, oligomers, and eventually colloidal silica or silica gel.[2] This process is influenced by several factors:

-

pH: The rate of polymerization is highly dependent on pH. It is generally slowest at around pH 2-3 and increases significantly at neutral and alkaline pH.[6][7] The reaction is catalyzed by hydroxide ions above pH 2.[6]

-

Temperature: Higher temperatures generally increase the rate of polymerization.[3][8]

-

Ionic Strength and Cations: The presence of salts can accelerate polymerization.[6] Cations can also influence the process, with some, like magnesium, having a more pronounced effect on increasing the polymerization rate.

The polymerization process can be described as a series of condensation reactions, starting with the formation of a dimer (disilicic acid):

2 Si(OH)₄ ⇌ (HO)₃Si-O-Si(OH)₃ + H₂O

This is followed by further reactions leading to larger, often cyclic, polysilicic acids.[2]

Quantitative Data on Orthosilicic Acid Stability

The stability of orthosilicic acid is intrinsically linked to its solubility and the kinetics of its polymerization.

| Parameter | Value/Condition | Reference(s) |

| Solubility of Amorphous Silica | 100-150 mg/L (as SiO₂) at 20-25°C, pH 4-8 | [3][9] |

| pKa₁ of Orthosilicic Acid | 9.84 at 25°C | [1] |

| pKa₂ of Orthosilicic Acid | 13.2 at 25°C | [1] |

| pH of Maximum Stability | ~ pH 2-3 | [3][6] |

| pH of Minimum Stability (Maximum Polymerization Rate) | ~ pH 7-8 | [6] |

Table 1: Physicochemical Properties and Stability Conditions of Orthosilicic Acid.

| Condition | Observation | Reference(s) |

| pH 4-10, 25°C, 350-900 ppm SiO₂ | Polymerization proceeds via reaction between neutral and ionized silicic acid molecules. | [10] |

| pH < 2 | Acid-catalyzed polymerization. | [8] |

| pH > 2 | Base-catalyzed polymerization. | [6][8] |

| 20-180°C, pH 3-9, 300-1400 mg/kg SiO₂ | Temperature, pH, initial concentration, and ionic strength are key parameters for nanoparticle formation. | [3][7] |

| 25°C, pH 7.0, 0.4 g/L SiO₂ | Nanoparticle diameter of ~3.7 nm after 30 days. | [7] |

Table 2: Summary of Kinetic Studies on Orthosilicic Acid Polymerization.

Experimental Protocols

Preparation of Stabilized Orthosilicic Acid Solutions

Due to the inherent instability of orthosilicic acid at concentrations above its solubility limit, stabilization methods are often employed for experimental studies.

Protocol 1: Acidification of Sodium Silicate

-

Preparation of Silicate Solution: Prepare an aqueous solution of sodium silicate.

-

Acidification: Cool the sodium silicate solution and slowly add a strong acid (e.g., hydrochloric acid or sulfuric acid) with vigorous stirring to lower the pH to below 3. This protonates the silicate ions to form orthosilicic acid and minimizes the initial polymerization rate.

-

Purification (Optional): Use ion-exchange resins to remove sodium and counter-ions.

-

Storage: Store the resulting orthosilicic acid solution at low temperatures (~4°C) to further retard polymerization.

Protocol 2: Hydrolysis of Tetraalkoxysilanes

-

Reaction Setup: In a suitable solvent (e.g., ethanol/water mixture), add a controlled amount of a tetraalkoxysilane such as tetraethyl orthosilicate (TEOS).

-

Hydrolysis: Catalyze the hydrolysis with an acid (e.g., HCl). The reaction is: Si(OC₂H₅)₄ + 4H₂O → Si(OH)₄ + 4C₂H₅OH.

-

Control of Conditions: The water-to-alkoxysilane ratio and catalyst concentration must be carefully controlled to manage the rates of hydrolysis and subsequent condensation.

Quantification of Monomeric Silicic Acid: The Molybdate Test

This colorimetric method is widely used to determine the concentration of monomeric and, to a lesser extent, dimeric silicic acid, which reacts with a molybdate reagent. Higher polymers react much more slowly or not at all.[1]

Principle: Silicic acid reacts with ammonium molybdate in an acidic medium to form a yellow silicomolybdate complex. This complex can then be reduced to form a stable blue complex, the absorbance of which is proportional to the silicic acid concentration.

Typical Protocol:

-

Reagent Preparation:

-

Ammonium Molybdate Solution: Dissolve ammonium molybdate in deionized water, and adjust the pH to be slightly acidic.

-

Reducing Agent: A solution of a reducing agent such as 1-amino-2-naphthol-4-sulfonic acid or ascorbic acid.

-

Oxalic or Tartaric Acid Solution: To eliminate interference from phosphate.

-

-

Sample Preparation: Dilute the sample to ensure the silicic acid concentration is within the linear range of the assay.

-

Reaction: a. To the sample, add the ammonium molybdate solution and an acid (e.g., sulfuric acid). Allow the yellow silicomolybdate complex to form (typically 5-10 minutes).[11] b. Add the oxalic or tartaric acid solution to quench the reaction and eliminate phosphate interference.[12] c. Add the reducing agent and allow the blue color to develop (typically 10-30 minutes).[13]

-

Measurement: Measure the absorbance of the solution at the appropriate wavelength (e.g., 660 nm or 815 nm) using a spectrophotometer.[12][13]

-

Quantification: Determine the concentration of silicic acid from a standard curve prepared using solutions of known orthosilicic acid concentration.

Characterization of Silicic Acid Species by ²⁹Si NMR Spectroscopy

²⁹Si Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the different silicate species in a solution. It can distinguish between monomeric (Q⁰), dimeric and chain-end (Q¹), middle-chain (Q²), branching (Q³), and fully cross-linked (Q⁴) silicon atoms.

Experimental Considerations:

-

Isotopic Enrichment: Due to the low natural abundance of ²⁹Si (4.7%), isotopic enrichment of the starting materials can significantly enhance the signal-to-noise ratio.

-

Relaxation Times: ²⁹Si nuclei can have long spin-lattice relaxation times (T₁), requiring long delay times between pulses for quantitative analysis. Pulse sequences like DEFT (Driven Equilibrium Fourier Transform) can be used to shorten the experimental time.[14]

-

Sample Preparation: Solutions are typically prepared in D₂O for the NMR lock. The pH of the solution should be carefully controlled.

-

Data Acquisition: Acquire ²⁹Si NMR spectra on a high-field NMR spectrometer. The chemical shifts of the different Qⁿ species will provide information on the degree of polymerization.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key chemical pathways and a typical experimental workflow for studying silicic acid stability.

Caption: Chemical equilibria of silicic acid species in aqueous solution.

Caption: Experimental workflow for the analysis of orthosilicic acid stability.

Conclusion

The available evidence strongly indicates that orthosilicic acid is the more stable monomeric form of silicic acid in aqueous solutions, while this compound is a highly reactive and transient species. The stability of orthosilicic acid is primarily limited by its concentration, with polymerization being a key process that is influenced by pH, temperature, and the presence of other ions. For researchers and professionals in drug development and other scientific fields, a thorough understanding of these stability dynamics and the application of appropriate analytical techniques are essential for accurately studying and utilizing the properties of silicon-containing compounds. The experimental protocols and quantitative data provided in this guide offer a robust framework for such investigations.

References

- 1. Silicic acid - Wikipedia [en.wikipedia.org]

- 2. An overview of the fundamentals of the chemistry of silica with relevance to biosilicification and technological advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Silicic Acid Polymerization and SiO2 Nanoparticle Growth in Hydrothermal Solution [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. nichem.solutions [nichem.solutions]

- 6. researchgate.net [researchgate.net]

- 7. Silicic Acid Polymerization and SiO2 Nanoparticle Growth in Hydrothermal Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. [PDF] Polymerization kinetics and equilibria of silicic acid in aqueous systems | Semantic Scholar [semanticscholar.org]

- 11. lovibond.com [lovibond.com]

- 12. umces.edu [umces.edu]

- 13. nrc.gov [nrc.gov]

- 14. sites.engineering.ucsb.edu [sites.engineering.ucsb.edu]

Theoretical Pathways to Metasilicic Acid: A Deep Dive into its Formation

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Theoretical Underpinnings of Metasilicic Acid Formation.

This whitepaper delves into the complex theoretical landscape of this compound (H₂SiO₃) formation, a critical area of study with implications ranging from biomineralization to materials science and potentially influencing drug development processes where silica-based materials are employed. Synthesizing findings from numerous computational chemistry and quantum mechanical studies, this guide provides a detailed overview of the prevailing theoretical models, experimental validation techniques, and the quantitative energetics that govern the initial stages of silicic acid polymerization.

The formation of silica, in its various forms, begins with the monomeric orthosilicic acid (Si(OH)₄), the fundamental building block in aqueous environments.[1] While often considered a primary precursor, theoretical studies, particularly gas-phase ab initio calculations, have identified this compound as a key, albeit often transient, intermediate.[2] Its formation and subsequent reactions are pivotal in the nucleation and growth of silica structures. Understanding these initial steps at a quantum-mechanical level is crucial for controlling and manipulating silica polymerization for various technological applications.

The Dimerization of Orthosilicic Acid: The First Step

The journey from monomeric orthosilicic acid to larger silica structures is initiated by a condensation reaction to form a dimer, disilicic acid ((HO)₃Si-O-Si(OH)₃), with the elimination of a water molecule.[1] This dimerization is a critical, rate-limiting step and has been the subject of extensive theoretical investigation to determine its energetic feasibility under various conditions.

Quantum mechanical calculations have been instrumental in elucidating the energetics of this reaction. The calculated gas-phase energy for the dimerization of monosilicic acid is approximately -6.6 kcal/mol at the G2 level of theory, indicating a thermodynamically favorable process in the absence of a solvent.[3] However, the inclusion of solvent effects, particularly water, significantly alters the energetic landscape. The hydration free energy contribution is substantial, making the overall free energy change in aqueous solution at ambient conditions slightly positive, around +2.1 kcal/mol, which is in reasonable agreement with experimental observations.[3]

The significant influence of the environment on this initial condensation step highlights the complexity of accurately modeling these systems. Factors such as temperature and the dielectric constant of the medium play a crucial role.[3] For instance, at elevated temperatures and pressures, where the dielectric constant of water decreases, the dimerization reaction becomes more favorable.[3]

Computational Methodologies: The Researchers' Toolkit

A variety of computational methods have been employed to probe the mechanisms of silicic acid polymerization. These theoretical approaches provide insights that are often inaccessible through experimental means alone.

Quantum Mechanics (QM): Ab initio and Density Functional Theory (DFT) methods are at the forefront of these investigations.[2][4] These methods allow for the calculation of reaction energies, transition state structures, and activation barriers with a high degree of accuracy. Different levels of theory and basis sets, such as MP2/6-31+G(d)//HF/6-31+G(d), have been utilized to study the formation of trimers and tetramers, revealing the importance of including explicit water molecules in the calculations to properly account for solvation effects.[5]

Molecular Dynamics (MD): Large-scale molecular dynamics simulations, often employing reactive force fields like ReaxFF, have been used to simulate the polymerization of silicic acid in aqueous solutions over longer timescales.[6][7][8] These simulations provide a dynamic picture of the condensation process, revealing the influence of concentration and temperature on the growth mechanisms and reaction kinetics.[6][8]

Monte Carlo (MC) Simulations: Reactive Monte Carlo methods have also been applied to study silica polymerization.[9] These simulations, which can blend atomistic and coarse-grained perspectives, offer insights into the evolution of the silica network, identifying distinct regimes of oligomerization, ring formation, and cluster aggregation.[9]

Quantitative Insights into Reaction Energetics

The following tables summarize key quantitative data from theoretical studies on the initial stages of silicic acid condensation.

| Reaction | Computational Method | Gas-Phase Energy (kcal/mol) | Aqueous Phase Free Energy (kcal/mol) | Reference |

| 2Si(OH)₄ → (HO)₃Si-O-Si(OH)₃ + H₂O | G2 | -6.6 | +2.1 | [3] |

| 2Si(OH)₄ → (HO)₃Si-O-Si(OH)₃ + H₂O | 6-31G* HF | - | - | [10] |

| Parameter | Value (kJ/mol) | Conditions | Reference |

| Activation Energy for Trimer Formation | 77 | Temperature range: 273–323K | [11] |

| Activation Energy for Monomer Addition (Forward) | 55.0 | Temperature range: 273–293K | [11] |

| Activation Energy for Monomer Addition (Reverse) | 58.6 | Temperature range: 273–293K | [11] |

| Activation Energy for Monomer Addition (Forward) | 6.1 | Temperature > 293K | [11] |

| Activation Energy for Monomer Addition (Reverse) | 7.3 | Temperature > 293K | [11] |

Visualizing the Pathway to this compound

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and conceptual workflows in the theoretical study of this compound formation.

Caption: Initial condensation pathway from orthosilicic acid.

Caption: Workflow for theoretical studies of silicic acid polymerization.

Experimental Validation: Bridging Theory and Reality

Theoretical predictions are rigorously tested against experimental data. Key analytical techniques used to validate computational models include:

-

²⁹Si Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique is invaluable for identifying and quantifying the different silicate species in solution, such as monomers, dimers, and other small oligomers.[1][3] The calculated NMR shieldings from theoretical models can be directly compared with experimental spectra.[3]

-

Raman Spectroscopy: Raman spectroscopy provides information about the vibrational modes of molecules and can be used to detect the formation of new species, such as dimers or trimers, particularly under conditions of high temperature and pressure.[3]

-

Molybdate Analysis: This colorimetric method is used to monitor the concentration of monomeric and dimeric silicic acid in solution, providing kinetic data for the initial stages of polymerization.[1]

Conclusion

The theoretical study of this compound formation and the broader process of silicic acid polymerization is a dynamic and evolving field. Through the power of computational chemistry, researchers are gaining unprecedented insights into the fundamental mechanisms that govern the creation of silica materials from their simplest precursors. This in-depth understanding is not only of academic interest but also holds significant promise for the rational design of novel materials and for controlling silica-related processes in a variety of industrial and biomedical applications. The continued synergy between advanced theoretical modeling and sophisticated experimental validation will undoubtedly pave the way for future innovations in this critical area of science.

References

- 1. An overview of the fundamentals of the chemistry of silica with relevance to biosilicification and technological advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Molecular Dynamics Simulations of the Polymerization of Aqueous Silicic Acid and Analysis of the Effects of Concentrati… [ouci.dntb.gov.ua]

- 8. researchgate.net [researchgate.net]

- 9. samson.chem.umass.edu [samson.chem.umass.edu]

- 10. repository.geologyscience.ru [repository.geologyscience.ru]

- 11. A Solution Study of Silica Condensation and Speciation With relevance to in vitro investigations of biosilicification - PMC [pmc.ncbi.nlm.nih.gov]

Metasilicic Acid as a Silica Precursor: An In-depth Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of silica nanoparticles as drug delivery vehicles has garnered significant attention in the pharmaceutical and biotechnology industries. Their high surface area, tunable pore size, and biocompatibility make them ideal candidates for encapsulating and delivering a wide range of therapeutic agents. While tetraethyl orthosilicate (TEOS) has traditionally been a common precursor for silica synthesis, metasilicic acid, often derived from sodium metasilicate, presents a cost-effective and versatile alternative. This technical guide provides a comprehensive overview of the synthesis of silica nanoparticles from this compound, their physicochemical properties, and their application in drug delivery systems.

Synthesis of Silica Nanoparticles from this compound

The synthesis of silica nanoparticles from this compound typically involves the acidification of a sodium metasilicate solution. This process leads to the formation of silicic acid, which then undergoes polymerization to form silica nanoparticles. The size, morphology, and porosity of the resulting silica can be controlled by carefully manipulating various reaction parameters.

Data Presentation: Physicochemical Properties of Silica Nanoparticles

The following tables summarize key quantitative data from various studies on silica nanoparticles synthesized from sodium metasilicate.

| Precursor Concentration (Na2SiO3) | Particle Size (nm) | Surface Area (m²/g) | Pore Volume (cm³/g) | Reference |

| 0.1 M | ~50 | 111 | - | [1] |

| 0.01 M - 0.1 M | 17 - 35 | - | - | [2] |

| Not Specified | 598 | 5.02 | - | [3] |

| Not Specified | 72.3 - 830 | - | - | [4] |

| Drug | Drug Loading Capacity (µg/mg) | Encapsulation Efficiency (%) | Release Conditions | Cumulative Release (%) | Reference |

| Doxorubicin | 225 | - | pH 5 | 98.25 | [5] |

| Doxorubicin | 19.26 (rate) | 54.84 | pH 5.5 | ~95 | [6] |

| Doxorubicin | 258 - 493 | - | pH 5 | ~60 | [7] |

| Metoprolol Tartrate | 15.13 (mg/g) | - | PBS (pH 7.4) | 90 | [8] |

Experimental Protocols

General Synthesis of Silica Nanoparticles

This protocol describes a general method for synthesizing silica nanoparticles from sodium metasilicate.

Materials:

-

Sodium metasilicate (Na₂SiO₃)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Deionized water

-

Ethanol (optional)

-

Polyethylene glycol (PEG) (optional, for surface modification)

Procedure:

-

Prepare a solution of sodium metasilicate in deionized water at the desired concentration (e.g., 0.1 M).[2]

-

Heat the solution to a specific temperature (e.g., 80°C) with constant stirring.[2]

-

Slowly add a dilute acid (e.g., 0.1 M HCl) dropwise to the sodium metasilicate solution until a desired pH is reached (e.g., pH 7). This will cause the precipitation of this compound, which then condenses to form silica gel.

-

The resulting suspension is aged for a specific period (e.g., 1 hour) to allow for particle growth.

-

The silica nanoparticles are then collected by centrifugation and washed multiple times with deionized water and ethanol to remove impurities.

-

Finally, the nanoparticles are dried in an oven.

Doxorubicin Loading into Silica Nanoparticles

This protocol outlines a method for loading the anticancer drug doxorubicin into silica nanoparticles.

Materials:

-

Synthesized silica nanoparticles

-

Doxorubicin hydrochloride (DOX)

-

Phosphate-buffered saline (PBS) at pH 7.4

Procedure:

-

Disperse a known amount of silica nanoparticles (e.g., 10 mg) in a DOX solution (e.g., 5 mL of 0.1% DOX in PBS).[5]

-

Stir the suspension at room temperature for 24 hours in the dark to allow for drug adsorption onto the silica nanoparticles.[5]

-

Collect the DOX-loaded nanoparticles by centrifugation.

-

Wash the particles with deionized water to remove any unbound drug.[5]

-

Dry the drug-loaded nanoparticles for future use.

Mandatory Visualizations

Logical Relationship: Silica Nanoparticle Synthesis

Caption: Workflow for the synthesis of silica nanoparticles from sodium metasilicate.

Experimental Workflow: Drug Loading and Release

References

- 1. Mesoporous silica nanoparticles prepared by different methods for biomedical applications: Comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clathrin-mediated endocytosis is involved in uptake and toxicity of silica nanoparticles in Caenohabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jmmm.material.chula.ac.th [jmmm.material.chula.ac.th]

- 4. researchgate.net [researchgate.net]

- 5. Functionalized Mesoporous Silica as Doxorubicin Carriers and Cytotoxicity Boosters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation and Evaluation of Doxorubicin-Loaded Mesoporous Silica-Poly (Ethylene Oxide) Nanoparticles [journal11.magtechjournal.com]

- 7. mdpi.com [mdpi.com]

- 8. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]

The Solubility of Metasilicic Acid in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Metasilicic acid (H₂SiO₃), a key intermediate in the geochemical cycle of silicon, is of significant interest in various scientific and industrial fields, including materials science, environmental science, and pharmacology. Although often described as a hypothetical compound due to its tendency to polymerize in aqueous solutions, its transient existence and the solubility of its monomeric and polymeric forms are critical factors in numerous processes.[1][2] This technical guide provides an in-depth analysis of the solubility of this compound in aqueous solutions, presenting quantitative data, detailed experimental protocols, and visual representations of its chemical behavior and analytical workflows.

Understanding this compound in Aqueous Solutions

In aqueous environments, this compound is in equilibrium with orthosilicic acid (H₄SiO₄), which is generally considered the predominant form of dissolved silica at low concentrations.[3] The dissolution of silica (SiO₂) in water proceeds through the formation of orthosilicic acid. This compound can be considered a less hydrated form of silicic acid.[3]

The solubility of silicic acid is not a simple constant but is influenced by a multitude of factors, including pH, temperature, concentration, and the presence of other ions.[4][5][6] At concentrations above its solubility limit, monosilicic acid undergoes polymerization, forming dimers, trimers, and eventually larger polysilicic acids, which can lead to the formation of silica gel or colloidal silica.[2][3]

Quantitative Solubility Data

The solubility of amorphous silica, which governs the concentration of dissolved silicic acid, is presented below as a function of temperature and pH.

Solubility of Amorphous Silica as a Function of Temperature

The solubility of amorphous silica in water demonstrates a positive correlation with temperature.[7] Increased temperatures enhance the dissolution of silica, leading to higher concentrations of silicic acid in solution.[4][5]

| Temperature (°C) | Solubility of Amorphous Silica (mg/L as SiO₂) |

| 0 | ~50 |

| 25 | 100 - 140[7] |

| 50 | ~220 |

| 92 | ~350[3] |

| 100 | ~370 |

| 150 | ~580 |

| 200 | ~850 |

| 250 | ~1230[3] |

Note: The data presented is compiled from various sources and represents the solubility at the vapor pressure of the solution.

Solubility of Amorphous Silica as a Function of pH

The pH of the aqueous solution is a critical determinant of silica solubility. In acidic to near-neutral conditions (pH below 9), the solubility of amorphous silica remains relatively constant and low.[7] However, as the pH becomes alkaline (above 9), the solubility increases exponentially due to the ionization of silicic acid to form silicate anions (H₃SiO₄⁻ and H₂SiO₄²⁻).[7] At 25°C, the solubility of amorphous silica is approximately 120-140 mg/L in the pH range of 5 to 8.[5]

Experimental Protocols for Determining Silicic Acid Solubility

The concentration of dissolved silica, and thus the solubility, is commonly determined using colorimetric methods. Potentiometric titration can also be employed to characterize the acidic properties of silicic acid.

Colorimetric Determination of Dissolved Silica (Molybdosilicate Method)

This method is based on the reaction of molybdate-reactive silica with an acidic molybdate solution to form a yellow silicomolybdic acid complex. For increased sensitivity, this complex can be reduced to a more intensely colored molybdenum blue.

Principle: Monomeric and low-molecular-weight species of silicic acid react with ammonium molybdate in an acidic medium (pH ~1.2) to form a yellow-colored silicomolybdic acid.[4] Phosphate and arsenate can interfere by forming similar complexes. This interference is minimized by the addition of oxalic or citric acid, which selectively decomposes the phosphomolybdate and arsenomolybdate complexes.[4][8] For low concentrations of silica, the yellow complex is reduced using an appropriate reducing agent (e.g., 1-amino-2-naphthol-4-sulfonic acid) to form a stable and intensely colored molybdenum blue complex, which is then measured spectrophotometrically.[8][9]

Reagents:

-

Ammonium Molybdate Solution: Dissolve ammonium molybdate tetrahydrate in deionized water. The solution should be adjusted to a pH of 7-8 for stability.[10]

-

Sulfuric Acid Solution (1N): To acidify the reaction mixture.

-

Oxalic Acid Solution: To eliminate phosphate interference.[4]

-

Reducing Agent (for low concentrations): A solution containing 1-amino-2-naphthol-4-sulfonic acid, sodium sulfite, and sodium bisulfite.[9]

-

Standard Silica Solution: Prepared from a stock solution of sodium metasilicate nonahydrate.[10]

Procedure:

-

Sample Preparation: Collect samples in polyethylene or other plastic bottles to avoid contamination from glass.[4] If necessary, filter the sample to remove turbidity.

-

Color Development:

-

To a known volume of the sample, add sulfuric acid to achieve the desired acidity.

-

Add the ammonium molybdate solution and mix well. Allow the reaction to proceed for 5-10 minutes for the formation of the yellow silicomolybdate complex.[10]

-

Add the oxalic acid solution to decompose any phosphomolybdate complex and mix.

-

-

Measurement (High Concentration): Read the absorbance of the yellow solution at the appropriate wavelength (around 410 nm) within 2 to 15 minutes after the addition of oxalic acid.[10]

-

Measurement (Low Concentration):

-

After the addition of oxalic acid, add the reducing agent and mix.

-

Allow sufficient time for the blue color to develop fully.

-

Measure the absorbance of the blue solution at a wavelength of approximately 815 nm.[10]

-

-

Quantification: Prepare a calibration curve using standard silica solutions of known concentrations and use it to determine the silica concentration in the unknown sample.

Potentiometric Titration

Potentiometric titration can be used to determine the concentration of an analyte by measuring the potential difference between two electrodes as a titrant is added. This technique is suitable for characterizing the acidic nature of silicic acid.

Principle: A reference electrode (e.g., saturated calomel electrode) and an indicator electrode (e.g., glass electrode) are immersed in the silicic acid solution. A standard solution of a strong base (e.g., NaOH) is added incrementally. The potential difference between the electrodes is measured after each addition. The equivalence point, where the acid has been neutralized, is identified by a sharp change in the potential.

Procedure:

-

Apparatus Setup: Calibrate a pH meter with standard buffer solutions. Place a known volume of the silicic acid solution in a beaker with a magnetic stirrer. Immerse the calibrated glass and reference electrodes in the solution.

-

Titration: Add the standardized NaOH solution in small, measured increments from a burette.

-

Data Collection: After each addition of NaOH, allow the potential reading to stabilize and record the pH and the total volume of titrant added.

-

Endpoint Determination: Plot the measured pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection on the titration curve. A more accurate determination can be made by plotting the first or second derivative of the titration curve.

Visualizing Chemical Processes and Workflows

Chemical Equilibrium of Silicic Acid in Water

The following diagram illustrates the key equilibrium reactions of silicic acid in an aqueous solution, including the hydration of this compound, the dissociation of orthosilicic acid, and the initial steps of polymerization.

Caption: Equilibrium of silicic acid in water.

Experimental Workflow for Colorimetric Silica Analysis

This diagram outlines the major steps involved in the determination of dissolved silica concentration using the molybdosilicate colorimetric method.

References

- 1. minsocam.org [minsocam.org]

- 2. umces.edu [umces.edu]

- 3. Plot showing the solubility of amorphous silica in water as a function of temperature | U.S. Geological Survey [usgs.gov]

- 4. NEMI Method Summary - 4500-SiO2 C [nemi.gov]

- 5. researchgate.net [researchgate.net]

- 6. protocols.io [protocols.io]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. cdn.hach.com [cdn.hach.com]

- 9. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Metasilicic Acid: Identification, Properties, and Experimental Considerations

This technical guide provides a comprehensive overview of metasilicic acid, a compound of significant interest in geochemistry, material science, and biology. Due to its unique chemical nature, understanding its identification parameters and the experimental context for its study is critical for researchers, scientists, and drug development professionals.

Core Identification and Properties

This compound is often described as a hypothetical chemical compound.[1][2][3] It is the name given to the chemical formula H₂SiO₃.[1][4][5] In aqueous solutions, it is highly unstable, readily polymerizing even at low concentrations, which makes it difficult to isolate under standard laboratory conditions.[1][4][6] It is more accurately considered a key intermediate in the formation of silica and a member of the broader silicic acid family.[4][7]

The primary identifiers and computed properties for this compound are summarized below.

| Identifier Type | Value | Source(s) |

| CAS Number | 7699-41-4 | [1][5][8][9] |

| Molecular Formula | H₂O₃Si | [4][5][8][9] |

| Molecular Weight | 78.099 g/mol | [4][8] |

| IUPAC Name | dihydroxy(oxo)silane | [4][8] |

| Synonyms | Silicic acid (H₂SiO₃), Acidum silicicum, Bio-Sil | [8][9] |

| InChI | InChI=1S/H2O3Si/c1-4(2)3/h1-2H | [4] |

| InChI Key | IJKVHSBPTUYDLN-UHFFFAOYSA-N | [1][4] |

| Canonical SMILES | O--INVALID-LINK--O | [1][4][9] |

| EC Number | 231-716-3 | [1][9] |

| PubChem CID | 14768 | [1][8] |

Chemical Nature and Relationships

This compound's instability is central to its chemistry. It is best understood in relation to orthosilicic acid (H₄SiO₄), the predominant form of monosilicic acid in dilute aqueous systems.[7][10] this compound can be considered a dehydrated form of orthosilicic acid.[7] However, this dehydration reaction is difficult to control and typically progresses to the formation of more complex polysilicic acids and ultimately silicon dioxide (silica).[7][11]

In aqueous solutions, this compound can hydrate to form orthosilicic acid or polymerize with other silicic acid molecules.[4][7] This polymerization process, involving the formation of Si-O-Si bonds, is a key step in the geochemical cycling of silicon and in the sol-gel process used for synthesizing silica-based materials.[4][11]

The following diagram illustrates the logical relationship between these key silicic acid species.

Experimental Protocols and Methodologies

Direct experimental protocols for the isolation of this compound are not feasible due to its transient nature.[1][6] Instead, research focuses on the processes where it acts as an intermediate.

3.1 Generation for Study this compound can be generated in situ for study through two primary methods:

-

Acidification of Silicates : Treating alkali metal silicates, such as sodium silicate, with a strong acid like HCl or H₂SO₄ generates various silicic acid species.[7]

-

Dissolution of Silicates : The dissolution of silicate minerals in acidic solutions (e.g., pH 3.0) also releases monomeric and polymeric forms of silicic acid into the solution for analysis.[12]

3.2 Analytical Characterization The characterization of silicic acid solutions, including the transient species, often involves monitoring the degree of polymerization.

-

β-Silico-molybdate Method : This colorimetric method is a key analytical technique. It allows for the quantification of monomeric and low-molecular-weight silicic acid species. The reaction rate with molybdate is used to distinguish between different forms; monomeric silicic acid reacts quickly, while polymeric forms react much more slowly.[12] This allows for the study of polymerization and depolymerization kinetics.

-

Cryoscopy : The degree of polymerization of silicic acids in a solution can be determined by its effect on the freezing point of the solution.[11]

The general workflow for studying the formation and polymerization of silicic acids is depicted below.

Applications and Relevance

While a challenging compound to study directly, the chemistry of this compound is relevant in several fields:

-

Material Science : Understanding its polymerization is crucial for controlling the synthesis of materials like silica gels, zeolites, and other mesoporous materials used in catalysis, adsorption, and drug delivery.[4]

-

Geochemistry : It is a key intermediate in the weathering of minerals and the formation of silica, the most abundant mineral in the Earth's crust.[4][12]

-

Biomineralization : Organisms such as diatoms utilize silicic acids from their environment to construct intricate silica-based structures.[4]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. merriam-webster.com [merriam-webster.com]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. Buy this compound | 63231-67-4 [smolecule.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound - Wikiwand [wikiwand.com]

- 7. This compound|Research Grade|Supplier [benchchem.com]

- 8. This compound | H2O3Si | CID 14768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound|lookchem [lookchem.com]

- 10. Silicic acid - Wikipedia [en.wikipedia.org]

- 11. SILICIC ACID - Ataman Kimya [atamanchemicals.com]

- 12. rruff.geo.arizona.edu [rruff.geo.arizona.edu]

The Genesis of Silicic Acid: A Technical Chronicle of Discovery and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silicic acid, a seemingly simple compound of silicon, oxygen, and hydrogen, has a rich and complex history that laid the groundwork for our understanding of colloid chemistry and biomineralization. This technical guide delves into the pivotal discoveries that first brought silicic acid to light, detailing the experimental methodologies of pioneers like Jöns Jacob Berzelius and Thomas Graham. It further provides a comprehensive summary of its key physicochemical properties, including acidity and solubility, and explores the kinetics of its polymerization. This document is intended to serve as a thorough resource for researchers, scientists, and professionals in drug development, offering a foundational understanding of the science of silicic acids.

The Dawn of Understanding: Historical Discovery

The journey to understanding silicic acid began in the early 19th century, a period of foundational discoveries in modern chemistry.

Jöns Jacob Berzelius and the "Acid of Silicon"

The story of silicic acid starts with the Swedish chemist Jöns Jacob Berzelius . Between 1810 and 1836, through his meticulous experimental work, Berzelius was the first to isolate the element silicon.[1] During his investigations, he sought to understand the nature of silica (silicon dioxide, SiO₂), a substance known since antiquity. He proposed that silica could react with bases to form salts, a characteristic property of an acid. In 1820, Berzelius reported the preparation of a "soluble silica" by reacting ammonium hydroxide with hydrofluorosilicic acid.[2] This was a crucial step in recognizing that silica could exist in a hydrated, acidic form in solution.[3]

Thomas Graham and the Birth of Colloid Chemistry

The next significant leap in understanding came from the Scottish chemist Thomas Graham , who is regarded as one of the founders of colloid chemistry.[1] In 1861, Graham introduced the technique of dialysis , a method for separating small molecules from larger ones in solution using a semi-permeable membrane.[4] He demonstrated that he could prepare a pure, albeit unstable, solution of what he termed "colloidal silicic acid." By dialyzing a solution of sodium silicate that had been acidified with hydrochloric acid, he was able to remove the salt (sodium chloride) and excess acid, leaving behind a solution of silicic acid.[5] This work was groundbreaking as it differentiated between "crystalloids" (like salt) that could pass through the parchment membrane and "colloids" (like silicic acid) that could not.[5]

Physicochemical Properties of Silicic Acids

Silicic acids exist in various forms in aqueous solution, from the monomeric orthosilicic acid to polymeric species. Their behavior is governed by several key physicochemical parameters.

Acidity

Orthosilicic acid (Si(OH)₄) is a weak acid. Its dissociation in water can be described by the following equilibria:

-

Si(OH)₄ ⇌ SiO(OH)₃⁻ + H⁺ (pKa₁)

-

SiO(OH)₃⁻ ⇌ SiO₂(OH)₂²⁻ + H⁺ (pKa₂)

The pKa values for these dissociations are crucial for understanding the reactivity and polymerization of silicic acid, especially as a function of pH.

| Silicic Acid Form | pKa₁ | pKa₂ | Temperature (°C) |

| Orthosilicic Acid | 9.84 | 13.2 | 25 |

Table 1: Dissociation constants of orthosilicic acid.[3]

Solubility

The solubility of amorphous silica, which dictates the maximum concentration of monomeric silicic acid in solution, is highly dependent on both temperature and pH.

| Temperature (°C) | Solubility of Amorphous Silica (mg SiO₂/L) |

| 25 | ~120 - 140 |

| 90 | ~350 |

Table 2: Solubility of amorphous silica in water at various temperatures.[6]

The solubility of amorphous silica is relatively constant in the pH range of 5 to 8 but increases dramatically at pH values above 9 due to the formation of silicate ions.[7][8]

| pH | Solubility of Amorphous Silica at 25°C (mg SiO₂/L) |

| 5-8 | ~120 - 140 |

| 9 | Increases significantly |

| >9 | Continues to increase |

Table 3: Effect of pH on the solubility of amorphous silica.[7]

The Dynamics of Polymerization

Above its solubility limit, orthosilicic acid undergoes polymerization, a process of forming larger polysilicic acids and eventually colloidal silica or silica gel. This process is fundamental to many natural and industrial processes.

Kinetics of Polymerization

The rate of silicic acid polymerization is influenced by several factors, including pH, temperature, and the initial concentration of silicic acid. The reaction generally proceeds faster at pH values around 7-9.[9]

| Parameter | Effect on Polymerization Rate |

| pH | Rate is maximal around pH 7-9.[9] |

| Temperature | Rate increases with increasing temperature. |

| Initial Concentration | Higher initial concentrations lead to faster polymerization. |

Table 4: Factors influencing the kinetics of silicic acid polymerization.

The activation energy for the formation of trimeric silicic acid has been determined to be approximately 77 kJ·mol⁻¹. For the condensation of monomers onto existing polysilicic acids at temperatures between 273 K and 293 K, the activation energies for the forward and reverse reactions are 55.0 kJ·mol⁻¹ and 58.6 kJ·mol⁻¹, respectively.[10]

Foundational Experimental Protocols

The following sections provide detailed methodologies for the key historical experiments that were instrumental in the discovery and characterization of silicic acids. These protocols are reconstructed based on historical accounts.

Berzelius's Preparation of "Soluble Silica" (circa 1820)

Objective: To prepare a soluble form of silica to demonstrate its acidic nature.

Materials:

-

Hydrofluorosilicic acid (H₂SiF₆)

-

Ammonium hydroxide (NH₄OH)

-

Water

Procedure:

-

A solution of hydrofluorosilicic acid was carefully neutralized by the addition of ammonium hydroxide.

-

The reaction produced a gelatinous precipitate of hydrated silica (silicic acid) and a solution of ammonium fluoride.

-

The resulting "soluble silica" could then be used in further experiments to study its properties, including its reactions with bases.[2]

Graham's Preparation of Colloidal Silicic Acid by Dialysis (1861)

Objective: To prepare a pure solution of colloidal silicic acid by separating it from soluble salts.

Materials:

-

Sodium silicate solution (water glass)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Parchment paper for the dialyzer

Procedure:

-

A dilute solution of sodium silicate was prepared.

-

Hydrochloric acid was added to the sodium silicate solution to acidify it. This resulted in the formation of silicic acid and sodium chloride in solution.

-

The resulting solution was transferred into a "dialyzer," a vessel with a bottom made of parchment paper.

-

The dialyzer was then suspended in a larger vessel containing distilled water.

-

The smaller, "crystalloid" molecules of hydrochloric acid and sodium chloride passed through the pores of the parchment membrane into the surrounding water.

-

The larger, "colloidal" silicic acid molecules were retained within the dialyzer.

-

The water in the outer vessel was changed periodically to ensure the complete removal of the crystalloids.

-

After several days of dialysis, a relatively pure solution of colloidal silicic acid remained in the dialyzer.[5]

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate the fundamental processes of silicic acid polymerization and the experimental workflow of Graham's pioneering dialysis experiment.

Caption: The polymerization pathway of silicic acid.

Caption: Experimental workflow of Thomas Graham's dialysis.

Conclusion

The discovery and initial characterization of silicic acids by pioneering chemists like Berzelius and Graham were not merely academic exercises; they opened the door to the vast field of colloid science and provided the fundamental principles that underpin our modern understanding of silica chemistry. For today's researchers in materials science, geochemistry, and drug development, a firm grasp of this historical context and the fundamental physicochemical properties of silicic acids is indispensable. The experimental ingenuity of these early scientists and the quantitative data that has since been amassed continue to inform and inspire new avenues of research and application.

References

- 1. nitum.wordpress.com [nitum.wordpress.com]

- 2. Non-aqueous selective synthesis of orthosilicic acid and its oligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Silicic acid - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. “The” journal of the Chemical Society of London - Chemical Society - Google Livres [books.google.fr]

- 6. Plot showing the solubility of amorphous silica in water as a function of temperature | U.S. Geological Survey [usgs.gov]

- 7. researchgate.net [researchgate.net]

- 8. pangea.stanford.edu [pangea.stanford.edu]

- 9. Silicic Acid Polymerization and SiO2 Nanoparticle Growth in Hydrothermal Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thomas Graham. I. Contributions to thermodynamics, chemistry, and the occlusion of gases | Educación Química [elsevier.es]

The Role of Metasilicic Acid in Biomineralization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biomineralization, the process by which living organisms produce minerals, is a fundamental phenomenon in biology, giving rise to structures such as bones, teeth, shells, and intricate exoskeletons. A key, yet often underappreciated, player in many of these processes is silicon, primarily in the form of silicic acids. While orthosilicic acid (Si(OH)₄) is the bioavailable form, its dehydrated counterpart, metasilicic acid (H₂SiO₃), and its subsequent polymerization are central to the formation of solid silica (SiO₂) structures. This technical guide provides an in-depth exploration of the role of this compound and its precursors in key biomineralization processes, with a focus on bone formation, diatom frustule synthesis, and sponge spicule formation. The guide is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and workflows.

This compound in Bone Biomineralization and Osteogenesis

Silicon is an essential trace element for healthy bone development and maintenance.[1] It has been shown to enhance bone matrix quality and facilitate mineralization, with increased intake of bioavailable silicon linked to higher bone mineral density.[1] The primary mechanism involves the stimulation of osteoblasts, the cells responsible for bone formation. Orthosilicic acid, the precursor to this compound, has been demonstrated to accelerate bone formation in human osteoblast-like cells through the activation of specific signaling pathways.[2][3]

The PI3K-Akt-mTOR Signaling Pathway

A critical signaling cascade activated by orthosilicic acid in osteoblasts is the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway.[2] Activation of this pathway leads to the enhanced expression of key osteogenic markers, including Runt-related transcription factor 2 (RUNX2), Type I collagen (COL1), alkaline phosphatase (ALP), and osteocalcin (OCN).[2]

Quantitative Data on the Effects of Orthosilicic Acid on Osteoblasts

The following tables summarize quantitative data from various studies on the impact of orthosilicic acid on osteoblast function and bone mineral density.

Table 1: Effect of Orthosilicic Acid on Osteoblast Proliferation and Differentiation

| Parameter | Cell Type | Orthosilicic Acid Concentration | Observed Effect | Reference |

| Collagen Type 1 Synthesis | Human osteosarcoma (MG-63), primary human osteoblast-like cells | 10 µM and 20 µM | Significant increase (1.45 to 1.8-fold) | [4][5] |

| Alkaline Phosphatase (ALP) Activity | MG-63 cells | 10 µM and 20 µM | Significant increase (1.5 and 1.2-fold, respectively) | [4][5] |

| Osteocalcin Secretion | MG-63 cells | 10 µM and 20 µM | Significant increase | [4] |

| Cell Proliferation | Human osteoblast-like cells | Not specified | Stimulation of proliferation | [6] |

| Mineralization Nodule Formation | Bone Marrow Stromal Cells (BMSCs) | 0.625 mM | Significant enhancement | [6] |

Table 2: Effect of Silicon Supplementation on Bone Mineral Density (BMD)

| Study Population | Form of Silicon | Dosage | Duration | Key Findings | Reference |

| Postmenopausal women with osteoporosis | Not specified | Not specified | Not specified | Positive association between dietary silicon intake and BMD | [7] |

| Growing female rats | Sodium metasilicate | 500 ppm in diet with varying calcium levels | 10 weeks | Increased BMD in calcium-deficient diets | [8][9] |

| Adult male mice | Sodium metasilicate in drinking water | 0.025% - 0.075% | 4 weeks | No significant change in femur and tibia BMD | [10] |

| Osteopenic women | Choline-stabilized orthosilicic acid | Not specified | Not specified | Stimulated markers of bone formation | [1] |

Experimental Protocols

This protocol is used to assess the differentiation of osteoblasts, as ALP is an early marker of osteogenic activity.

-

Cell Culture: Seed human osteoblast-like cells (e.g., MG-63) in 24-well plates and culture until they reach approximately 60% confluency.

-

Treatment: Expose the cells to various concentrations of orthosilicic acid in an osteogenic induction medium for 10 days.

-

Fixation: Fix the cells with a solution of 4% formaldehyde and 5% citrate in acetone for 30 seconds at room temperature.[11]

-

Washing: Wash the fixed cells with Phosphate-Buffered Saline (PBS).[11]

-

Staining: Incubate the cells with a solution containing 0.2% naphthol AS-BI and 0.2% diazonium salt for 15 minutes at room temperature in the dark.[11][12]

-

Washing: Discard the staining solution and wash the plates with PBS.[11]

-

Imaging: Acquire images using an optical microscope at 4x magnification.[11]

This technique is used to quantify the expression levels of key proteins in the signaling pathway.

-

Protein Extraction: Lyse the treated and control osteoblast cells using a radioimmunoprecipitation assay (RIPA) buffer to extract total protein.[13]

-

Protein Quantification: Determine the protein concentration of each sample using a Bradford assay or similar method.

-

Gel Electrophoresis: Separate equal amounts of protein from each sample by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[13]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane.[13]

-

Blocking: Block the membrane with a solution of 5% non-fat dried milk in PBS with Tween-20 (PBST) to prevent non-specific antibody binding.[13]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for PI3K, phospho-Akt (P-Akt), phospho-mTOR (P-mTOR), and a loading control (e.g., GAPDH).[2][13]

-

Secondary Antibody Incubation: Wash the membrane with PBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[13]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) kit and an imaging system.[13]

This compound in Diatom Biomineralization

Diatoms, a major group of algae, construct intricate cell walls called frustules made of amorphous silica. This process of biosilicification is a remarkable example of controlled polymerization of silicic acid at the nanoscale.

Silicic Acid Uptake and Polymerization

Diatoms actively transport orthosilicic acid from their environment into the cell via silicon transporter proteins (SITs).[6][7] Inside the cell, the silicic acid is polymerized into silica within a specialized acidic compartment called the silica deposition vesicle (SDV). This process is mediated by specific proteins, such as silaffins and silacidins, which are thought to template the condensation of this compound into complex silica structures.[6][13]

Quantitative Data on Silicic Acid Uptake by Diatoms

The uptake of silicic acid by diatoms follows Michaelis-Menten kinetics, particularly after a period of silicon starvation.[14]

Table 3: Silicic Acid Uptake Kinetics in Diatoms

| Diatom Species | Condition | Kinetic Model | Vmax (approximate range) | Km (approximate range) | Reference |

| Thalassiosira pseudonana | Si-starved | Michaelis-Menten | 1-10 fmol Si cell⁻¹ h⁻¹ | 1-5 µM | [14] |

| Navicula pelliculosa | Si-starved | Michaelis-Menten | Not specified | Not specified | [15] |

| Multiple species | Si-replete | Initially non-saturable, transitioning to saturable | Variable | Variable | [14] |

Experimental Protocol: Transmission Electron Microscopy (TEM) of Diatom Frustules

TEM is essential for visualizing the intricate nanostructure of diatom frustules.

-

Sample Collection: Harvest diatom cells from culture by centrifugation.

-

Cleaning of Frustules:

-

Grid Preparation:

-

Place a drop of the cleaned frustule suspension onto a TEM grid coated with a support film (e.g., Formvar).[16]

-

Allow the grid to air dry completely.

-

-

Imaging:

-

Insert the grid into the TEM.

-

Acquire images at various magnifications to observe the overall morphology and fine details of the frustule structure.

-

This compound in Sponge Biomineralization

Siliceous sponges produce skeletal elements called spicules, which are composed of amorphous silica.[8] This process is enzymatically controlled and provides structural support to the sponge.

The Role of Silicatein

The key enzyme in sponge biosilicification is silicatein.[8] Silicatein is a protein that catalyzes the polymerization of silicic acid into silica.[16] It acts as both a catalyst and a template, guiding the formation of the spicules.[17] Silicatein has been shown to have dual enzymatic activities: a silica polymerase and a silica esterase.[16]

Quantitative Data on Silicatein Activity

Table 4: Michaelis-Menten Constants for Silicatein with a Model Substrate

| Enzyme | Substrate | Km (µM) | kcat (min⁻¹) | kcat/Km (µM⁻¹ min⁻¹) | Reference |

| Silicatein-α (Silα) | 4-nitrophenyl silyl ethers (model) | Not specified | Not specified | 2-50 | [18] |

Experimental Protocol: Silicatein Activity Assay

This assay measures the ability of silicatein to polymerize a silicon-containing substrate.

-

Substrate Preparation: Prepare a solution of a silicon precursor, such as pre-hydrolyzed tetraethoxysilane (TEOS).[19]

-

Enzyme Preparation: Purify recombinant silicatein protein.

-

Reaction Mixture: Combine the purified silicatein with the TEOS substrate in a suitable buffer (e.g., Tris-HCl, pH 8.5).[17]

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 20°C) for a specific time (e.g., 15-60 minutes).[19]

-

Silica Precipitation: Centrifuge the mixture to pellet the precipitated silica product.[19]

-

Washing: Wash the silica pellet with ethanol to remove any unreacted substrate.[19]

-

Quantification:

Conclusion and Future Perspectives

This compound and its precursor, orthosilicic acid, are integral to a diverse range of biomineralization processes, from the formation of vertebrate skeletons to the intricate silica architectures of microorganisms. Understanding the molecular mechanisms, signaling pathways, and enzymatic control of silicic acid polymerization is crucial for advancements in materials science, regenerative medicine, and drug development. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers in these fields. Future research should focus on elucidating the precise roles of specific proteins in controlling silica morphology, the interplay between silicon and other ions in mineralization, and the therapeutic potential of silicon-based compounds for bone regeneration and other clinical applications. The continued development of advanced analytical techniques will undoubtedly provide deeper insights into the fascinating world of silica biomineralization.

References

- 1. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]

- 2. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation of cleaned diatoms for Light microscopy and Transmission Electron Microscopy (TEM) – ANACC Methods and Materials [research.csiro.au]

- 4. Orthosilicic acid stimulates collagen type 1 synthesis and osteoblastic differentiation in human osteoblast-like cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Effect of water-soluble silicon supplementation on bone status and balance of calcium and magnesium in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]